3'-Fluoroaminopterin

Beschreibung

Eigenschaften

CAS-Nummer |

85803-34-5 |

|---|---|

Molekularformel |

C19H19FN8O5 |

Molekulargewicht |

458.4 g/mol |

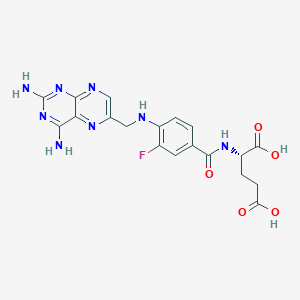

IUPAC-Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1 |

InChI-Schlüssel |

SGJMILOGOMOIPG-LBPRGKRZSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3'-fluoroaminopterin 3'-fluoroaminopterin disodium salt |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3'-Fluoroaminopterin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoroaminopterin, a potent analog of the dihydrofolate reductase (DHFR) inhibitor, aminopterin. Fluorination at the 3'-position of the p-aminobenzoyl moiety results in a compound with enhanced biological activity. This document details the discovery of 3'-Fluoroaminopterin, provides a detailed, synthesized protocol for its chemical preparation, and presents its biological effects, including its mechanism of action and cytotoxicity against cancer cell lines. Quantitative data on its inhibitory activity are summarized, and key experimental methodologies are described. Visual diagrams of the relevant biochemical pathway and experimental workflows are included to facilitate understanding.

Discovery and Rationale

3'-Fluoroaminopterin was developed as part of a research effort to create novel analogs of aminopterin with improved therapeutic properties. Aminopterin is a powerful inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway that is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, aminopterin and its analogs disrupt the supply of tetrahydrofolate, leading to cell death, particularly in rapidly dividing cancer cells.

The introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group of aminopterin was hypothesized to enhance its binding affinity to DHFR and increase its cytotoxic potency. This hypothesis was based on the unique properties of fluorine, including its high electronegativity and ability to form strong bonds, which can alter the electronic properties of the molecule and its interactions with the enzyme's active site. Subsequent studies confirmed this, demonstrating that 3'-Fluoroaminopterin binds more tightly to DHFR and exhibits greater cytotoxicity compared to its parent compound, aminopterin[1].

Mechanism of Action: Inhibition of the Folate Pathway

3'-Fluoroaminopterin exerts its biological effect by competitively inhibiting dihydrofolate reductase (DHFR). DHFR is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking DHFR, 3'-Fluoroaminopterin depletes the intracellular pool of THF, thereby halting DNA synthesis and leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the folate synthesis pathway by 3'-Fluoroaminopterin.

Quantitative Biological Data

The following tables summarize the comparative biological activity of 3'-Fluoroaminopterin and its parent compound, aminopterin.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Target Enzyme | Inhibition Constant (Ki) | Relative Potency vs. Aminopterin |

| Aminopterin | Dihydrofolate Reductase | ~3.7 pM | 1x |

| 3'-Fluoroaminopterin | Dihydrofolate Reductase | Estimated 1.2 - 1.85 pM | 2-3x more potent[1] |

Note: The Ki for 3'-Fluoroaminopterin is estimated based on the reported two- to threefold tighter binding compared to aminopterin.

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 | Relative Potency vs. Aminopterin |

| Aminopterin | L1210 (Mouse Leukemia) | ~0.002 µM | 1x |

| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | Estimated ~0.001 µM | 2x more potent[1] |

| Aminopterin | HuTu80 (Human Stomach Cancer) | Not explicitly found | 1x |

| 3'-Fluoroaminopterin | HuTu80 (Human Stomach Cancer) | Not explicitly found | 2x more potent[1] |

Note: The IC50 for 3'-Fluoroaminopterin against L1210 cells is estimated based on the reported twofold increase in toxicity compared to aminopterin.

Detailed Experimental Protocols

Synthesis of 3'-Fluoroaminopterin

The synthesis of 3'-Fluoroaminopterin is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. The following protocol is a synthesized procedure based on established methods for the synthesis of aminopterin analogs.

Caption: Overall synthetic workflow for 3'-Fluoroaminopterin.

Step 1: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine

-

Preparation of 2,4-diamino-6-(hydroxymethyl)pteridine: 2,4,5,6-Tetraaminopyrimidine sulfate is reacted with 1,3-dihydroxyacetone in an aqueous solution buffered to approximately pH 4. The reaction mixture is heated, and the product precipitates upon cooling. The crude product is collected by filtration and washed.

-

Bromination: The dried 2,4-diamino-6-(hydroxymethyl)pteridine is suspended in a suitable solvent (e.g., dimethylacetamide) and treated with a brominating agent such as phosphorus tribromide or triphenylphosphine dibromide. The reaction is stirred at room temperature until completion. The product, 2,4-diamino-6-(bromomethyl)pteridine, is precipitated by the addition of an appropriate solvent, collected by filtration, and dried.

Step 2: Synthesis of Diethyl 3-fluoro-4-aminobenzoyl-L-glutamate

-

Acylation: 3-Fluoro-4-nitrobenzoic acid is converted to its acid chloride by reacting with thionyl chloride.

-

Coupling: The resulting 3-fluoro-4-nitrobenzoyl chloride is then reacted with L-glutamic acid diethyl ester hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to yield diethyl 3-fluoro-4-nitrobenzoyl-L-glutamate.

-

Reduction: The nitro group is reduced to an amine by catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to give diethyl 3-fluoro-4-aminobenzoyl-L-glutamate.

Step 3: Final Coupling and Hydrolysis

-

Alkylation: Diethyl 3-fluoro-4-aminobenzoyl-L-glutamate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). 2,4-diamino-6-(bromomethyl)pteridine is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The resulting diethyl 3'-fluoroaminopterin is hydrolyzed by treatment with an aqueous base (e.g., sodium hydroxide) to cleave the ester groups.

-

Purification: The final product, 3'-Fluoroaminopterin, is precipitated by adjusting the pH of the solution to the isoelectric point. The product is then collected, washed, and purified by recrystallization or chromatography.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of 3'-Fluoroaminopterin against DHFR is determined using a spectrophotometric assay.

Caption: Workflow for a typical DHFR inhibition assay.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

3'-Fluoroaminopterin

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

A reaction mixture containing the assay buffer, NADPH, and DHFR enzyme is prepared.

-

Varying concentrations of 3'-Fluoroaminopterin are added to the reaction mixture and pre-incubated with the enzyme for a specified time.

-

The reaction is initiated by the addition of DHF.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The concentration of 3'-Fluoroaminopterin that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

The cytotoxicity of 3'-Fluoroaminopterin against cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., L1210, HuTu80)

-

Cell culture medium and supplements

-

3'-Fluoroaminopterin

-

MTT solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of 3'-Fluoroaminopterin and incubated for a specified period (e.g., 48-72 hours).

-

Following the incubation period, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

After a few hours of incubation with MTT, the medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion

3'-Fluoroaminopterin represents a significant advancement in the development of DHFR inhibitors. The strategic placement of a fluorine atom enhances its binding to the target enzyme and increases its cytotoxic effects on cancer cells. The synthetic route, while requiring multiple steps, is achievable through established chemical methodologies. The enhanced potency of 3'-Fluoroaminopterin underscores the value of fluorine substitution in drug design and highlights its potential as a therapeutic agent. Further in-depth preclinical and clinical investigations are warranted to fully elucidate its therapeutic index and clinical utility.

References

3'-Fluoroaminopterin: A Potent Inhibitor of Dihydrofolate Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoroaminopterin, a potent analogue of the folic acid antagonist aminopterin, and its role as an inhibitor of dihydrofolate reductase (DHFR). 3'-Fluoroaminopterin exhibits enhanced binding affinity to DHFR and increased cytotoxicity against cancer cell lines compared to its parent compound. This document details its mechanism of action, quantitative inhibitory data, and experimental protocols for its evaluation, serving as a critical resource for researchers in oncology and drug development.

Introduction to Dihydrofolate Reductase and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, DHFR is a vital enzyme for cell proliferation and growth.

Inhibition of DHFR disrupts the synthesis of these essential molecules, leading to the cessation of DNA replication and cell death. This makes DHFR a well-established target for therapeutic intervention, particularly in cancer chemotherapy and for the treatment of certain infectious diseases. Rapidly dividing cells, such as cancer cells, are highly dependent on a constant supply of nucleotides for DNA synthesis, making them particularly vulnerable to DHFR inhibitors.

3'-Fluoroaminopterin: An Overview

3'-Fluoroaminopterin is a synthetic analogue of aminopterin, characterized by the substitution of a hydrogen atom with a fluorine atom at the 3' position of the p-aminobenzoyl group. This structural modification significantly enhances its biological activity.

Mechanism of Action

Like other antifolates, 3'-Fluoroaminopterin acts as a competitive inhibitor of DHFR. It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of the cellular pool of reduced folates. The downstream effects include the inhibition of purine and thymidylate synthesis, ultimately resulting in the arrest of DNA synthesis and cell division.

Quantitative Data

The fluorine substitution in 3'-Fluoroaminopterin leads to a notable increase in its inhibitory potency compared to aminopterin.

| Compound | Target Enzyme | Relative Binding Affinity vs. Aminopterin | Estimated Ki (pM) | Reference |

| 3'-Fluoroaminopterin | Bacterial and Human DHFR | 2-3 fold tighter | 1.2 - 1.85 | [1] |

| Aminopterin | DHFR | 1 (Reference) | 3.7 | [2] |

Table 1: Comparative Binding Affinity of 3'-Fluoroaminopterin and Aminopterin to DHFR. The estimated Ki for 3'-Fluoroaminopterin is calculated based on the reported relative binding affinity and the known Ki of aminopterin.

| Compound | Cell Line | Relative Toxicity vs. Aminopterin | Estimated IC50 (nM) | Reference |

| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | 2-fold higher | ~8.5 | [1] |

| 3'-Fluoroaminopterin | HuTu80 (Human Stomach Cancer) | 2-fold higher | - | [1] |

| Aminopterin | Leukemia Cell Lines (median) | 1 (Reference) | 17 | [3] |

Table 2: Comparative Cytotoxicity of 3'-Fluoroaminopterin and Aminopterin. The estimated IC50 for 3'-Fluoroaminopterin in L1210 cells is calculated based on the reported relative toxicity and the median IC50 of aminopterin in leukemia cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of 3'-Fluoroaminopterin as a DHFR inhibitor.

Dihydrofolate Reductase (DHFR) Enzymatic Assay

This protocol is adapted from standard colorimetric DHFR inhibition assays and is suitable for determining the inhibitory potential of 3'-Fluoroaminopterin. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

3'-Fluoroaminopterin (test inhibitor)

-

Methotrexate (positive control inhibitor)

-

96-well clear flat-bottom plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of recombinant human DHFR in cold DHFR Assay Buffer.

-

Prepare a stock solution of DHF in DHFR Assay Buffer. Protect from light.

-

Prepare a stock solution of NADPH in DHFR Assay Buffer.

-

Prepare serial dilutions of 3'-Fluoroaminopterin and Methotrexate in DHFR Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

DHFR Assay Buffer to bring the final volume to 200 µL.

-

A constant volume of the DHFR enzyme solution.

-

A constant volume of the NADPH solution.

-

Varying concentrations of 3'-Fluoroaminopterin, Methotrexate, or vehicle control.

-

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a constant volume of the DHF substrate solution to each well.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a total of 10-20 minutes at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHFR activity).

-

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of 3'-Fluoroaminopterin on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

L1210 or HuTu80 cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

3'-Fluoroaminopterin

-

Aminopterin (for comparison)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Multi-well spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3'-Fluoroaminopterin and Aminopterin in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.

-

Plot the percentage of cell viability versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).

-

Visualizations

Folate Metabolic Pathway and DHFR Inhibition

Caption: Folate metabolic pathway and the inhibitory action of 3'-Fluoroaminopterin on DHFR.

Experimental Workflow for DHFR Inhibition Assay

References

- 1. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on 3'-Fluoroaminopterin: A Technical Guide

This in-depth technical guide delves into the foundational research on 3'-Fluoroaminopterin, a potent fluorinated analog of the antifolate drug aminopterin. Designed for researchers, scientists, and professionals in drug development, this document summarizes the core findings from early studies, presenting quantitative data, detailed experimental methodologies, and visualizations of the compound's mechanism of action.

Core Concepts and Mechanism of Action

3'-Fluoroaminopterin exerts its biological effects primarily through the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By binding tightly to DHFR, 3'-Fluoroaminopterin disrupts the supply of THF, thereby inhibiting DNA synthesis and cell proliferation. This mechanism of action is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

Quantitative Data Summary

Early investigations into 3'-Fluoroaminopterin provided key quantitative data on its efficacy as a DHFR inhibitor and its cytotoxic effects on cancer cell lines. The following tables summarize these findings, comparing the fluorinated analog to its parent compound, aminopterin.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Source of DHFR | Relative Binding Affinity vs. Aminopterin |

| 3'-Fluoroaminopterin | Bacterial and Human (HeLa cells) | 2- to 3-fold tighter |

| 2'-Fluoroaminopterin | Bacterial and Human (HeLa cells) | Equivalent |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | Cell Type | Relative Toxicity vs. Aminopterin |

| 3'-Fluoroaminopterin | L1210 | Mouse Leukemia | 2-fold more toxic[1] |

| HuTu80 | Human Stomach Cancer | 2-fold more toxic[1] | |

| 2'-Fluoroaminopterin | L1210 | Mouse Leukemia | Equivalent[1] |

| HuTu80 | Human Stomach Cancer | Equivalent[1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early studies of 3'-Fluoroaminopterin. While the exact protocols from the original 1983 study by Henkin and Washtien are not fully available, the following represents standard and widely accepted procedures for such assays.

Synthesis of 3'-Fluoroaminopterin

The synthesis of 3'-fluoroaminopterin involves the coupling of a pteridine moiety with a fluorinated p-aminobenzoyl-L-glutamic acid derivative. While the specific details of the original synthesis were not available in the searched resources, a general approach would involve the following key steps:

-

Synthesis of 3'-Fluoro-p-aminobenzoyl-L-glutamic acid: This intermediate is prepared by the fluorination of a suitable precursor, followed by coupling with L-glutamic acid.

-

Preparation of the Pteridine Moiety: A 6-bromomethylpteridine derivative is typically used as the reactive partner for the coupling reaction.

-

Coupling Reaction: The 3'-fluoro-p-aminobenzoyl-L-glutamic acid is reacted with the 6-bromomethylpteridine in a suitable solvent to yield 3'-fluoroaminopterin.

-

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of 3'-Fluoroaminopterin against DHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Materials:

-

Purified DHFR (from bacterial or human sources)

-

Dihydrofolate (DHF)

-

NADPH

-

3'-Fluoroaminopterin (and other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the test inhibitor (3'-Fluoroaminopterin) at various concentrations.

-

Initiate the reaction by adding DHFR to the mixture.

-

Immediately before adding the substrate, add DHF to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

-

Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (L1210 and HuTu80 Cell Lines)

The cytotoxic effects of 3'-Fluoroaminopterin are evaluated by measuring the inhibition of cell growth in cancer cell lines.

Materials:

-

L1210 (mouse leukemia) and HuTu80 (human stomach cancer) cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

3'-Fluoroaminopterin (and other test compounds)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a lactate dehydrogenase release assay kit)

-

Microplate reader

Procedure:

-

Seed the L1210 or HuTu80 cells into 96-well plates at a predetermined density.

-

Allow the cells to adhere and resume growth overnight.

-

Treat the cells with various concentrations of 3'-Fluoroaminopterin or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

After an appropriate incubation period with the reagent, measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the study of 3'-Fluoroaminopterin.

References

3'-Fluoroaminopterin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

This technical guide provides a comprehensive overview of 3'-Fluoroaminopterin, a potent folic acid antagonist. The information presented herein is intended to support research and development efforts in the fields of oncology and medicinal chemistry.

| Parameter | Value | Reference |

| CAS Number | 85803-34-5 | [1][2][3] |

| Molecular Formula | C₁₉H₁₉FN₈O₅ | [1] |

| Molecular Weight | 458.41 g/mol | Calculated |

Mechanism of Action and Biological Activity

3'-Fluoroaminopterin functions as a powerful inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By binding tightly to DHFR, 3'-Fluoroaminopterin disrupts the production of these vital precursors, thereby impeding DNA synthesis and cell proliferation. This mechanism underlies its potent cytotoxic effects against rapidly dividing cells, such as cancer cells.

Studies have demonstrated that 3'-Fluoroaminopterin is a more potent inhibitor of DHFR than its parent compound, aminopterin. This enhanced inhibitory activity translates to greater cytotoxicity. For instance, 3'-Fluoroaminopterin has been shown to be approximately twice as toxic as aminopterin to both mouse leukemia L1210 cells and the human stomach cancer cell line HuTu80.

The inhibition of DHFR by 3'-Fluoroaminopterin triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. The depletion of tetrahydrofolate cofactors directly impacts the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication. The cellular stress induced by the disruption of nucleotide biosynthesis can also activate signaling pathways involving tumor suppressor proteins like p53 and p21, further contributing to cell cycle arrest, primarily at the G1 phase.

References

3'-Fluoroaminopterin: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability profile of 3'-Fluoroaminopterin, a potent folic acid antagonist. Due to the limited availability of direct data for 3'-Fluoroaminopterin, this document leverages available information on the parent compound, aminopterin, to provide a thorough understanding of its physicochemical properties. This guide includes a summary of comparative bioactivity, detailed experimental protocols for solubility and stability assessment, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support research, drug development, and formulation activities involving this class of compounds.

Introduction

3'-Fluoroaminopterin is a fluorinated analog of aminopterin, a powerful inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] By competitively inhibiting DHFR, aminopterin and its analogs disrupt DNA replication and cell division, making them effective anti-cancer agents.[2] The introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group in 3'-Fluoroaminopterin has been shown to enhance its biological activity.

This guide focuses on two critical physicochemical properties of 3'-Fluoroaminopterin: solubility and stability. Understanding these parameters is paramount for the successful development of this compound as a therapeutic agent, as they directly impact its formulation, bioavailability, and shelf-life.

Comparative Bioactivity of 3'-Fluoroaminopterin

While specific solubility and stability data for 3'-Fluoroaminopterin are not extensively available in public literature, a key study by Henkin and Washtien (1983) provides valuable insights into its enhanced biological activity compared to the parent compound, aminopterin.

| Compound | Relative Binding Affinity to DHFR | Relative Cytotoxicity |

| Aminopterin | 1x | 1x |

| 3'-Fluoroaminopterin | 2-3x greater | 2x greater |

Data extracted from the abstract of Henkin J, Washtien WL. J Med Chem. 1983 Aug;26(8):1193-6. The full text of this article was not available for a more detailed data presentation.

Solubility Profile

| Solvent | Solubility of Aminopterin |

| Dimethyl Sulfoxide (DMSO) | 88 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) with heating | 31.25 mg/mL |

| Water | 0.106 mg/mL |

| Ethanol | Slightly Soluble |

Stability Profile

The stability of a drug substance is a crucial factor that influences its shelf-life, storage conditions, and therapeutic efficacy. Aminopterin is known to be sensitive to environmental factors, and it is anticipated that 3'-Fluoroaminopterin will exhibit a similar stability profile.

| Condition | Stability of Aminopterin |

| Light | Susceptible to photolysis. Aqueous solutions can lose cytotoxicity upon exposure to fluorescent room light. |

| Heat | Unstable when heated to decomposition. |

| Aqueous Solution | It is recommended not to store aqueous solutions for more than one day. |

| Solid State | Stable for at least 4 years when stored at -20°C. |

Experimental Protocols

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound like 3'-Fluoroaminopterin.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

3'-Fluoroaminopterin powder

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of 3'-Fluoroaminopterin powder to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Quantify the concentration of 3'-Fluoroaminopterin in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The experiment should be performed in triplicate for each solvent.

Assessment of Stability

This section describes protocols for evaluating the stability of 3'-Fluoroaminopterin under various stress conditions.

Objective: To evaluate the intrinsic photostability characteristics of 3'-Fluoroaminopterin.

Materials:

-

3'-Fluoroaminopterin (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).

-

Quartz cuvettes or other suitable transparent containers

-

Dark control samples wrapped in aluminum foil

-

HPLC system for quantification of the parent compound and detection of degradation products.

Procedure:

-

Expose samples of 3'-Fluoroaminopterin (both as a solid powder and in a relevant solvent) to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.

-

Place parallel samples in the dark (wrapped in aluminum foil) to serve as controls.

-

Maintain a constant temperature during the exposure.

-

At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples by a stability-indicating HPLC method to determine the concentration of 3'-Fluoroaminopterin and to detect and quantify any degradation products.

-

Compare the results from the exposed samples to the dark controls to assess the extent of photodegradation.

Objective: To assess the stability of 3'-Fluoroaminopterin at elevated temperatures.

Materials:

-

3'-Fluoroaminopterin (solid and in solution)

-

Temperature-controlled ovens or stability chambers

-

Sealed vials

-

HPLC system

Procedure:

-

Place samples of 3'-Fluoroaminopterin (solid and in solution in sealed vials) in stability chambers set at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Store control samples at a reference temperature (e.g., 4°C or -20°C).

-

At specified time points, remove samples from each temperature condition.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the samples using a validated HPLC method to quantify the remaining 3'-Fluoroaminopterin and any degradation products.

-

The degradation rate at different temperatures can be used to estimate the shelf-life at recommended storage conditions using the Arrhenius equation.

Visualizations

Signaling Pathway of DHFR Inhibition

Caption: Mechanism of action of 3'-Fluoroaminopterin.

Experimental Workflow for Solubility and Stability Testing

Caption: General workflow for solubility and stability testing.

Conclusion

While direct and comprehensive data on the solubility and stability of 3'-Fluoroaminopterin remains limited in publicly accessible literature, this technical guide provides a foundational understanding based on the available information for its parent compound, aminopterin, and established scientific principles. The enhanced bioactivity of 3'-Fluoroaminopterin underscores its potential as a therapeutic agent, making the characterization of its physicochemical properties a critical step in its development. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers and drug development professionals to generate the necessary data to support formulation design, stability assessment, and ultimately, the clinical translation of this promising compound. Further research is warranted to establish a complete and specific solubility and stability profile for 3'-Fluoroaminopterin.

References

In-depth Technical Guide: 3'-Fluoroaminopterin Binding Affinity to Dihydrofolate Reductase (DHFR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of 3'-Fluoroaminopterin to Dihydrofolate Reductase (DHFR). 3'-Fluoroaminopterin, a halogenated analog of the potent DHFR inhibitor aminopterin, has demonstrated enhanced binding affinity, making it a compound of significant interest in the development of next-generation antifolate therapeutics. This document collates available quantitative binding data, details relevant experimental protocols for assessing inhibitor binding, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to DHFR and Antifolate Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth. Consequently, DHFR has long been a key target for therapeutic intervention, particularly in cancer chemotherapy and as an antimicrobial agent.

Aminopterin and its derivative, methotrexate, were among the first generation of successful chemotherapeutic agents. These "classical" antifolates are structural analogs of folic acid and act as competitive inhibitors of DHFR, binding to the active site with high affinity. This binding prevents the natural substrate, DHF, from accessing the enzyme, thereby disrupting DNA synthesis and leading to cell death.

3'-Fluoroaminopterin: A High-Affinity Analog

The strategic placement of fluorine atoms in drug molecules is a common medicinal chemistry approach to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. In the case of aminopterin, fluorination at the 3'-position of the p-aminobenzoyl moiety has been shown to significantly increase its binding affinity for DHFR.

Quantitative Binding Affinity Data

Research has demonstrated that 3'-Fluoroaminopterin binds to DHFR with a higher affinity than its parent compound, aminopterin. While specific quantitative data from the seminal study by Henkin and Washtien qualitatively describes a two- to threefold tighter binding, precise inhibition constants (Ki) are crucial for comparative analysis and drug development efforts.[1] For context, aminopterin is an exceptionally potent inhibitor of human DHFR with a Ki value in the picomolar range.[2][3]

The table below summarizes the reported binding affinities of aminopterin and provides a comparative basis for the expected enhanced affinity of 3'-Fluoroaminopterin.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Aminopterin | Human recombinant DHFR | 3.7 pM[2][3] |

| 3'-Fluoroaminopterin | Human HeLa Cell DHFR | Estimated 1.2 - 1.9 pM (based on 2-3 fold increase) |

| 3'-Fluoroaminopterin | Escherichia coli DHFR | Estimated to be 2-3 fold tighter than Aminopterin |

| 3'-Fluoroaminopterin | Lactobacillus casei DHFR | Estimated to be 2-3 fold tighter than Aminopterin |

Note: The Ki values for 3'-Fluoroaminopterin are estimations based on the qualitative description of "two- to threefold more tightly" binding compared to aminopterin, as reported in the literature. Further direct experimental determination is warranted for precise values.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed methodologies for key experiments used to quantify the interaction between inhibitors and DHFR.

DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This is a common and direct method to determine the inhibitory potency (IC50) of a compound by measuring its effect on the enzymatic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

-

Test inhibitor (3'-Fluoroaminopterin)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in assay buffer to cover a range of concentrations.

-

Prepare working solutions of DHF and NADPH in assay buffer. Keep DHF solution protected from light.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume (e.g., 2 µL) of each inhibitor dilution to the respective wells.

-

Include wells for a positive control (e.g., methotrexate), a negative control (vehicle solvent), and a blank (assay buffer only).

-

Add the DHFR enzyme solution to all wells except the blank.

-

Add the NADPH solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements at 340 nm. Record readings every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition (relative to the negative control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Purified DHFR enzyme

-

3'-Fluoroaminopterin solution

-

ITC instrument

-

Matched buffer for both protein and ligand

Procedure:

-

Sample Preparation:

-

Dialyze the DHFR enzyme and dissolve the 3'-Fluoroaminopterin in the same buffer to ensure a perfect match and avoid heats of dilution.

-

Accurately determine the concentrations of the protein and ligand.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the DHFR solution into the sample cell of the calorimeter.

-

Load the 3'-Fluoroaminopterin solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Perform a series of injections of the ligand into the protein solution. The instrument will measure the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per injection.

-

A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for studying biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified DHFR enzyme

-

3'-Fluoroaminopterin solution

-

Running buffer

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize the DHFR enzyme onto the sensor surface. A reference flow cell should be prepared similarly but without the enzyme to subtract non-specific binding.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Interaction:

-

Inject a series of concentrations of 3'-Fluoroaminopterin (the analyte) over the sensor surface.

-

Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are analyzed.

-

The association and dissociation curves are fitted to kinetic models to determine the ka and kd values.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Visualization of Pathways and Workflows

DHFR Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of DHFR and the point of inhibition by antifolates like 3'-Fluoroaminopterin.

Caption: DHFR catalytic cycle and competitive inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor using a spectrophotometric enzyme inhibition assay.

Caption: Workflow for IC50 determination.

Logical Relationship of Binding Parameters

This diagram illustrates the relationship between the kinetic and thermodynamic parameters determined from different experimental techniques.

Caption: Interrelationship of binding parameters.

Conclusion

3'-Fluoroaminopterin stands out as a highly potent inhibitor of DHFR, exhibiting a binding affinity that is two- to threefold greater than that of aminopterin. This enhanced affinity underscores the potential of targeted fluorination in the design of more effective antifolate drugs. The experimental protocols detailed in this guide provide a robust framework for the precise quantification of its binding parameters. Further elucidation of the complete thermodynamic and kinetic profile of 3'-Fluoroaminopterin's interaction with DHFR will be instrumental in advancing its development as a next-generation therapeutic agent.

References

3'-Fluoroaminopterin: A Technical Overview of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the publicly available preclinical research findings on 3'-Fluoroaminopterin. The primary source of data originates from a 1983 publication by Henkin and Washtien. Due to the limited accessibility of the full-text article, the quantitative data and experimental protocols presented herein are based on the abstract of this study and generalized methodologies. As such, this guide should be considered a summary of existing knowledge and a framework for further investigation, rather than a definitive compilation of exhaustive preclinical data.

Core Findings

3'-Fluoroaminopterin is a synthetic analog of aminopterin, a potent antifolate agent. Like its parent compound, 3'-Fluoroaminopterin's mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor essential for the production of purines and thymidylate, which are necessary for DNA and RNA synthesis and cellular proliferation.[3] Preclinical studies indicate that the introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group enhances its biological activity compared to the parent compound, aminopterin.

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data for 3'-Fluoroaminopterin.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Target Enzyme Source | Relative Binding Affinity vs. Aminopterin |

| 3'-Fluoroaminopterin | Human HeLa cells | 2- to 3-fold tighter |

| 3'-Fluoroaminopterin | Bacterial species | 2- to 3-fold tighter |

Data extracted from the abstract of Henkin & Washtien, 1983.[4] Specific Ki or IC50 values were not provided in the abstract.

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | Cell Type | Relative Toxicity vs. Aminopterin |

| 3'-Fluoroaminopterin | L1210 | Mouse Leukemia | 2-fold more toxic |

| 3'-Fluoroaminopterin | HuTu80 | Human Stomach Cancer | 2-fold more toxic |

Data extracted from the abstract of Henkin & Washtien, 1983.[4] Specific IC50 values were not provided in the abstract.

Experimental Protocols

The precise experimental protocols used in the seminal study by Henkin and Washtien are not available. However, the following represents generalized methodologies for the types of experiments conducted.

Synthesis of 3'-Fluoroaminopterin

The synthesis of 3'-Fluoroaminopterin would likely involve a multi-step organic synthesis process. A plausible general approach would start with the appropriate fluorinated precursor of the p-aminobenzoylglutamate moiety, which is then coupled with a pteridine precursor. Purification would likely be achieved through chromatographic techniques.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Generalized Protocol)

The inhibitory activity of 3'-Fluoroaminopterin against DHFR is typically determined using a spectrophotometric assay.

-

Enzyme and Substrate Preparation: Purified DHFR from the desired source (e.g., human, bacterial) is prepared in a suitable buffer. The substrates, dihydrofolate (DHF) and NADPH, are also prepared in appropriate buffers.

-

Assay Reaction: The reaction mixture, containing buffer, NADPH, and the DHFR enzyme, is incubated in a cuvette.

-

Inhibitor Addition: Varying concentrations of 3'-Fluoroaminopterin are added to the reaction mixture and pre-incubated with the enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of DHF.

-

Measurement: The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Ki values can be determined through further kinetic studies, such as Lineweaver-Burk or Dixon plots.

Cell-Based Cytotoxicity Assay (Generalized Protocol)

The cytotoxicity of 3'-Fluoroaminopterin against cancer cell lines like L1210 and HuTu80 can be assessed using various methods, such as the MTT or trypan blue exclusion assays.

-

Cell Culture: L1210 (suspension) or HuTu80 (adherent) cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: A known number of cells are seeded into the wells of a multi-well plate.

-

Compound Treatment: Cells are treated with a range of concentrations of 3'-Fluoroaminopterin and incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment (MTT Assay Example):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are plotted as the percentage of cell viability versus the drug concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of 3'-Fluoroaminopterin via inhibition of DHFR.

Experimental Workflow

Caption: Generalized workflow for preclinical evaluation of antifolates.

Conclusion and Future Directions

The limited available preclinical data suggests that 3'-Fluoroaminopterin is a potent inhibitor of DHFR with enhanced cytotoxicity against certain cancer cell lines compared to its parent compound, aminopterin. However, a significant knowledge gap exists regarding its specific inhibitory constants (Ki, IC50), a broader cytotoxicity profile across various cancer types, and its in vivo efficacy and pharmacokinetic properties. To advance the development of 3'-Fluoroaminopterin as a potential therapeutic agent, further comprehensive preclinical studies are warranted. These should include detailed enzymatic and cellular assays to generate robust quantitative data, followed by in vivo studies in relevant animal models to assess anti-tumor activity, toxicity, and pharmacokinetic parameters. Such studies will be crucial in determining the potential clinical utility of this fluorinated aminopterin analog.

References

3'-Fluoroaminopterin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroaminopterin is a synthetic antifolate agent that has demonstrated significant potential as a therapeutic agent, primarily in the fields of oncology and autoimmune diseases. As a derivative of aminopterin, one of the earliest successful chemotherapeutic agents, 3'-Fluoroaminopterin exhibits enhanced potency through stronger inhibition of its primary target, dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the current understanding of 3'-Fluoroaminopterin, including its mechanism of action, potential therapeutic applications, available quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action

3'-Fluoroaminopterin exerts its biological effects primarily through the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By binding tightly to the active site of DHFR, 3'-Fluoroaminopterin competitively inhibits the binding of DHF, leading to a depletion of the intracellular pool of THF. This disruption of folate metabolism has profound effects on rapidly proliferating cells, which have a high demand for nucleotide synthesis. The resulting inhibition of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis.

The introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group of aminopterin enhances its binding affinity for DHFR, making it a more potent inhibitor than its parent compound and the widely used antifolate, methotrexate.[1]

Therapeutic Applications

Oncology

The primary therapeutic application of 3'-Fluoroaminopterin is in the treatment of cancer. Its mechanism of action, which targets the rapid proliferation of malignant cells, makes it a promising candidate for various oncological indications. Preclinical studies have shown that 3'-Fluoroaminopterin is significantly more cytotoxic to certain cancer cell lines compared to aminopterin.[1]

While specific in vivo studies on 3'-Fluoroaminopterin are not widely available in the public domain, the extensive research on its parent compound, aminopterin, provides a strong rationale for its development. Aminopterin has demonstrated efficacy in treating acute lymphoblastic leukemia (ALL).

Potential Advantages in Oncology:

-

Increased Potency: Tighter binding to DHFR may allow for lower therapeutic doses, potentially reducing off-target toxicity.[1]

-

Overcoming Resistance: It may be effective against tumors that have developed resistance to other antifolates like methotrexate, although this requires further investigation.

Rheumatoid Arthritis

Antifolates, such as methotrexate, are a cornerstone in the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by inflammation of the joints. The anti-inflammatory effects of antifolates in RA are thought to be mediated, in part, by their ability to modulate immune cell function and proliferation.

Given the enhanced potency of 3'-Fluoroaminopterin, it is hypothesized to have potential therapeutic applications in rheumatoid arthritis. While no specific preclinical data for 3'-Fluoroaminopterin in RA models are currently available, studies on aminopterin have shown its efficacy in this area. A folate-targeted aminopterin conjugate has been shown to have potent anti-inflammatory effects in a rat model of arthritis. This suggests that targeting inflammatory macrophages with potent antifolates like 3'-Fluoroaminopterin could be a viable therapeutic strategy.

Potential Advantages in Rheumatoid Arthritis:

-

Improved Efficacy: Higher potency could lead to better control of inflammation and disease progression.

-

Dose Reduction: Lower doses may result in a more favorable side-effect profile compared to existing therapies.

Quantitative Data

The following tables summarize the available quantitative data for 3'-Fluoroaminopterin and its comparison with related compounds.

Table 1: Comparative Dihydrofolate Reductase (DHFR) Binding Affinity

| Compound | Relative Binding Affinity to DHFR | Source |

| Aminopterin | 1x | [1] |

| 2'-Fluoroaminopterin | ~1x | [1] |

| 3'-Fluoroaminopterin | 2-3x tighter than Aminopterin |

Table 2: Comparative In Vitro Cytotoxicity

| Cell Line | Compound | Relative Toxicity | Source |

| L1210 (Mouse Leukemia) | Aminopterin | 1x | |

| 2'-Fluoroaminopterin | ~1x | ||

| 3'-Fluoroaminopterin | 2x more toxic than Aminopterin | ||

| HuTu80 (Human Stomach Cancer) | Aminopterin | 1x | |

| 2'-Fluoroaminopterin | ~1x | ||

| 3'-Fluoroaminopterin | 2x more toxic than Aminopterin |

Note: Specific IC50 values for 3'-Fluoroaminopterin across a broad range of cancer cell lines are not widely published. The data presented reflects a relative comparison to the parent compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3'-Fluoroaminopterin.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of 3'-Fluoroaminopterin is determined by measuring the reduction in the rate of this reaction.

Materials:

-

Recombinant human DHFR enzyme

-

DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

3'-Fluoroaminopterin (test inhibitor)

-

Methotrexate (positive control inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 3'-Fluoroaminopterin in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protected from light.

-

Prepare a working solution of DHFR enzyme in the assay buffer. Keep on ice.

-

-

Assay Setup:

-

In the wells of the microplate, add the assay buffer, the test inhibitor (3'-Fluoroaminopterin at various concentrations), and the DHFR enzyme.

-

Include control wells:

-

No inhibitor control (enzyme, buffer, DHF, NADPH)

-

Positive control (enzyme, buffer, methotrexate, DHF, NADPH)

-

Blank (buffer, DHF, NADPH, no enzyme)

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the NADPH and DHF solutions to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

For tight-binding inhibitors, the Morrison equation may be necessary to determine the apparent inhibition constant (Ki,app).

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., L1210, HuTu80)

-

Complete cell culture medium

-

3'-Fluoroaminopterin

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3'-Fluoroaminopterin in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include control wells:

-

Untreated cells (vehicle control)

-

Blank wells (medium only)

-

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

-

Polyglutamylation Assay (Adapted from Aminopterin HPLC Method)

Principle: This method is for the separation and quantification of the parent drug and its polyglutamated metabolites within cells. The separation is achieved by high-performance liquid chromatography (HPLC) with subsequent detection.

Materials:

-

Cells treated with 3'-Fluoroaminopterin

-

Lysis buffer

-

Perchloric acid for deproteinization

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like ammonium formate)

-

UV detector or mass spectrometer for detection

-

Standards for 3'-Fluoroaminopterin and its potential polyglutamated forms (if available)

Procedure:

-

Cell Lysis and Extraction:

-

Harvest the cells after treatment with 3'-Fluoroaminopterin.

-

Lyse the cells using a suitable lysis buffer.

-

Deproteinize the cell lysate by adding perchloric acid and centrifuging to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Inject the supernatant onto the C18 HPLC column.

-

Elute the compounds using a pre-determined gradient of the mobile phase. The more glutamate residues added, the longer the retention time is expected to be.

-

Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., around 290 nm) or a mass spectrometer for more specific identification and quantification.

-

-

Data Analysis:

-

Identify the peaks corresponding to the parent 3'-Fluoroaminopterin and its polyglutamated forms by comparing their retention times to those of known standards (if available) or by mass spectrometry.

-

Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve.

-

Signaling Pathways and Experimental Workflows

Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of Dihydrofolate Reductase (DHFR) in the folate metabolic pathway and the point of inhibition by 3'-Fluoroaminopterin. Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF), which is essential for the synthesis of purines and thymidylate, ultimately halting DNA synthesis and cell proliferation.

Preclinical Development Workflow for an Antifolate Drug Candidate

This diagram outlines a typical preclinical workflow for the evaluation of a novel antifolate compound like 3'-Fluoroaminopterin, from initial in vitro screening to in vivo efficacy and toxicity studies.

References

Investigating the Pharmacology of 3'-Fluoroaminopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoroaminopterin, a fluorinated analog of the potent antifolate aminopterin, has demonstrated significant potential as a chemotherapeutic agent. Its primary mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication. This technical guide provides a comprehensive overview of the pharmacology of 3'-Fluoroaminopterin, including its mechanism of action, quantitative inhibitory and cytotoxic data, and detailed experimental protocols for its synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapies.

Introduction

Antifolates represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the metabolic pathways dependent on folic acid. Aminopterin, one of the earliest recognized antifolates, demonstrates high affinity for dihydrofolate reductase (DHFR), leading to the depletion of intracellular tetrahydrofolate pools. This, in turn, inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

3'-Fluoroaminopterin is a structural analog of aminopterin, distinguished by the substitution of a hydrogen atom with a fluorine atom at the 3' position of the p-aminobenzoyl group. This modification has been shown to enhance its binding affinity for DHFR, resulting in increased potency compared to its parent compound. This guide delves into the detailed pharmacology of 3'-Fluoroaminopterin, providing a technical framework for its further investigation and potential clinical development.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary molecular target of 3'-Fluoroaminopterin is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, 3'-Fluoroaminopterin prevents the reduction of DHF to THF. The accumulation of DHF and the depletion of THF pools disrupt the de novo synthesis of nucleotides, leading to the inhibition of DNA replication and repair, and ultimately cell death. The fluorination at the 3' position of the p-aminobenzoyl moiety is reported to enhance the binding affinity of the molecule to DHFR, making it a more potent inhibitor than aminopterin.

Below is a diagram illustrating the central role of DHFR in the folate metabolic pathway and the inhibitory action of 3'-Fluoroaminopterin.

Quantitative Pharmacological Data

While precise, publicly available quantitative data for 3'-Fluoroaminopterin is limited, a key study has provided a comparative analysis of its activity relative to aminopterin.

Table 1: Comparative Dihydrofolate Reductase (DHFR) Binding Affinity and Cytotoxicity

| Compound | DHFR Binding Affinity (Relative to Aminopterin) | Cytotoxicity (Relative to Aminopterin) |

| Aminopterin | 1x | 1x |

| 3'-Fluoroaminopterin | 2-3x tighter | 2x more toxic |

Data derived from qualitative descriptions in available literature. Further quantitative studies are required to establish precise Ki and IC50 values.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3'-Fluoroaminopterin and for conducting key in vitro assays to evaluate its pharmacological properties.

Synthesis of 3'-Fluoroaminopterin

The synthesis of 3'-Fluoroaminopterin is a multi-step process that involves the preparation of two key intermediates: 2,4-diamino-6-(bromomethyl)pteridine and diethyl 3'-fluoro-p-aminobenzoyl-L-glutamate, followed by their coupling and subsequent hydrolysis.

Protocol:

-

Synthesis of 2,4-diamino-6-(bromomethyl)pteridine:

-

This intermediate can be synthesized from 2,4,5,6-tetraaminopyrimidine and dihydroxyacetone to form 2,4-diamino-6-(hydroxymethyl)pteridine.

-

The hydroxymethyl group is then brominated using a suitable agent like phosphorus tribromide or triphenylphosphine dibromide.

-

-

Synthesis of Diethyl 3'-fluoro-p-aminobenzoyl-L-glutamate:

-

Start with the coupling of 3-fluoro-4-nitrobenzoic acid with diethyl L-glutamate to yield diethyl 3'-fluoro-4-nitrobenzoyl-L-glutamate.

-

The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation, to give the desired side chain.

-

-

Coupling and Hydrolysis:

-

The two intermediates, 2,4-diamino-6-(bromomethyl)pteridine and diethyl 3'-fluoro-p-aminobenzoyl-L-glutamate, are coupled in a suitable solvent.

-

The resulting diethyl ester of 3'-Fluoroaminopterin is then hydrolyzed under basic conditions to yield the final product.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

3'-Fluoroaminopterin (test compound)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Protocol:

-

Prepare a stock solution of 3'-Fluoroaminopterin in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes).

-

Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

L1210 (mouse leukemia) or HuTu80 (human stomach cancer) cell lines

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

3'-Fluoroaminopterin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3'-Fluoroaminopterin and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

3'-Fluoroaminopterin exhibits enhanced inhibitory activity against dihydrofolate reductase and greater cytotoxicity towards cancer cell lines compared to aminopterin. This technical guide provides foundational knowledge and detailed experimental protocols to facilitate further research into this promising anticancer agent. The provided methodologies for synthesis and in vitro evaluation will support the necessary preclinical studies to fully elucidate the therapeutic potential of 3'-Fluoroaminopterin. Future investigations should focus on obtaining more precise quantitative data, exploring its in vivo efficacy and safety profile, and understanding the structural basis for its enhanced potency.

The Structure-Activity Relationship of 3'-Fluoroaminopterin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract